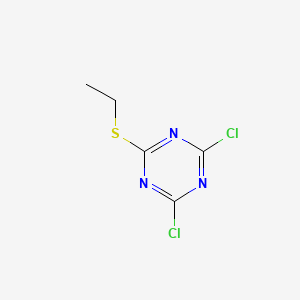
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their wide range of applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of chlorine and ethylsulfanyl groups in the triazine ring imparts unique chemical properties to this compound, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with ethylsulfanyl groups. The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency. The use of automated systems ensures consistent quality and reduces the risk of contamination. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed in these reactions.
Major Products Formed
Nucleophilic Substitution: Substituted triazines with various functional groups depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt cellular processes.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with anticancer and antiviral properties.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to active sites or altering the enzyme’s conformation. In biological systems, it may disrupt cellular processes by interfering with DNA replication or protein synthesis. The exact pathways and targets depend on the specific application and the nature of the interacting molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-methyl-1,3,5-triazine
- 2,4-Dichloro-6-phenyl-1,3,5-triazine
- 2,4-Dichloro-6-(methylsulfanyl)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(ethylsulfanyl)-1,3,5-triazine is unique due to the presence of the ethylsulfanyl group, which imparts distinct chemical properties compared to its analogs. This group enhances the compound’s reactivity and allows for the formation of specific derivatives that may not be achievable with other triazines. Additionally, the ethylsulfanyl group can influence the compound’s biological activity, making it a valuable candidate for various applications.
Eigenschaften
CAS-Nummer |
13733-90-9 |
|---|---|
Molekularformel |
C5H5Cl2N3S |
Molekulargewicht |
210.08 g/mol |
IUPAC-Name |
2,4-dichloro-6-ethylsulfanyl-1,3,5-triazine |
InChI |
InChI=1S/C5H5Cl2N3S/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3 |
InChI-Schlüssel |
ZCZJJJXYLSCYII-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


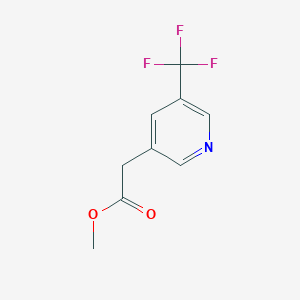


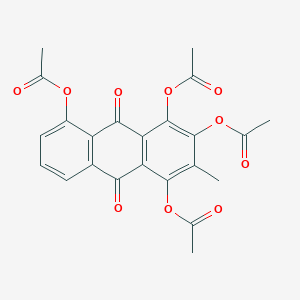

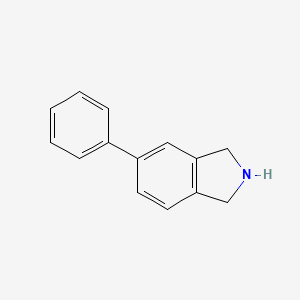
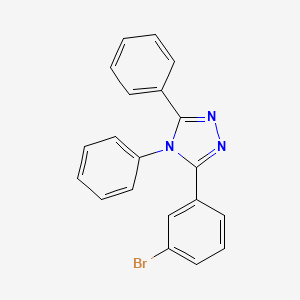
![1,4-Diamino-6-chloro-2-[(2-phenylethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B13132200.png)
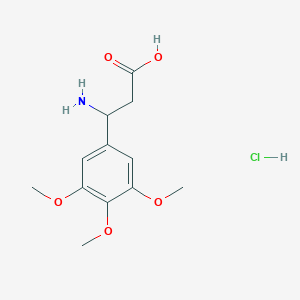
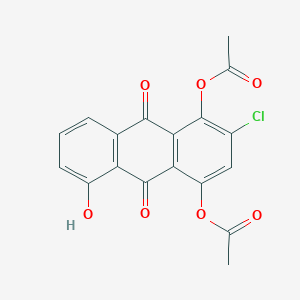

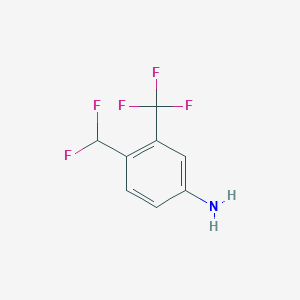
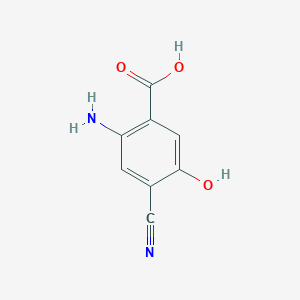
![[3,4'-Bipyridin]-5-amine, N-[(3,4-difluorophenyl)methyl]-](/img/structure/B13132232.png)
